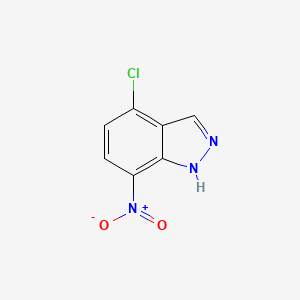

4-chloro-7-nitro-1H-indazole

Overview

Description

4-chloro-7-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

4-Chloro-7-nitro-1H-indazole belongs to a group of heterocyclic diazoles studied for their inhibitive properties against iron corrosion in acidic environments. These compounds have shown promising results in decreasing corrosion currents and increasing charge-transfer resistance, indicating their potential as corrosion inhibitors in industrial applications (Babić-Samardžija et al., 2005).

Inhibition of Nitric Oxide Synthase

Indazole derivatives, including this compound, have been explored for their ability to inhibit nitric oxide synthase (NOS). This enzyme is critical in various physiological processes, and its inhibition can have significant implications in neuroscience and pharmacology (Babbedge et al., 1993).

Potential Anticancer Properties

Studies on ruthenium-nitrosyl complexes with indazole ligands have revealed anticancer properties. These complexes, including those with this compound, have shown considerable antiproliferative activity in human cancer cell lines, suggesting their potential as anticancer drugs (Orłowska et al., 2018).

Synthesis of 1H-Indazoles

This compound is involved in the synthesis of 1H-indazoles, where methods like rhodium and copper-catalyzed C-H activation are employed. This synthesis is significant in organic chemistry and pharmaceutical research (Wang & Li, 2016).

Development of Drug Discovery

Indazole derivatives are pivotal in click chemistry, a modern approach in drug discovery. This chemistry is crucial for creating new drugs, exploring bioconjugation reactions, and advancing proteomics and DNA research (Kolb & Sharpless, 2003).

Corrosion Protection in Acid Media

Research on this compound has shown its potential in protecting mild steel against corrosion in acid media. This is significant in materials science, particularly for the maintenance and longevity of metal structures (Xu et al., 2019).

Mechanism of Action

Target of Action

4-Chloro-7-nitro-1H-indazole is a heterocyclic compound that has been studied for its potential therapeutic applications . . Indazole derivatives, in general, have been found to interact with a variety of targets, including enzymes, receptors, and other proteins, contributing to their broad range of biological activities .

Mode of Action

Indazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Indazole derivatives have been found to affect various biochemical pathways, depending on their targets . For example, some indazole derivatives have been found to inhibit the activity of enzymes involved in inflammatory responses, thereby affecting the biochemical pathways associated with inflammation .

Result of Action

Indazole derivatives have been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects . These effects are likely the result of the compound’s interactions with its targets and its influence on various biochemical pathways.

Properties

IUPAC Name |

4-chloro-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCGMFQHBXYECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281363 | |

| Record name | 4-Chloro-7-nitro indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316810-81-8 | |

| Record name | 4-Chloro-7-nitro indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

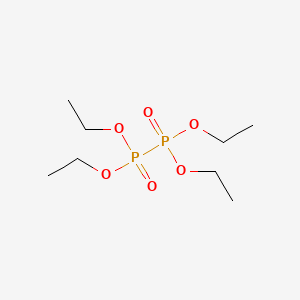

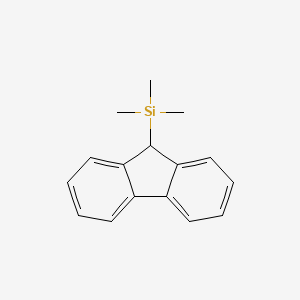

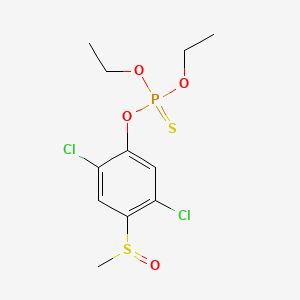

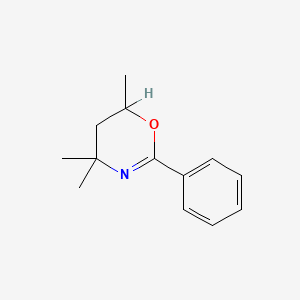

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595980.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1595981.png)